Cas no 19575-07-6 (Methyl quinoline-2-carboxylate)

Methyl quinoline-2-carboxylate is a versatile organic compound primarily used as an intermediate in pharmaceutical and agrochemical synthesis. Its quinoline core structure lends itself to applications in the development of bioactive molecules, including antimicrobial and antitumor agents. The ester functional group enhances reactivity, facilitating further derivatization. This compound exhibits good stability under standard conditions, ensuring reliable handling and storage. Its high purity and consistent quality make it suitable for research and industrial-scale processes. Methyl quinoline-2-carboxylate is particularly valued for its role in constructing complex heterocyclic frameworks, contributing to advancements in medicinal chemistry and material science.
Methyl quinoline-2-carboxylate structure
19575-07-6 structure
Product Name:Methyl quinoline-2-carboxylate
CAS No:19575-07-6
MF:C11H9NO2
MW:187.194662809372
MDL:MFCD00160630
CID:123667
PubChem ID:421738
Update Time:2025-11-02

Methyl quinoline-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl quinoline-2-carboxylate
    • Methyl 2-quinolinecarboxylate
    • 2-Quinolinecarboxylic acid methyl ester
    • METHYL QUINOLINE-2-CARBOXYLIC ACID
    • 2-Quinoline methyl ester
    • methyl 2-isochinolinecarboxylate
    • methyl 2-quinolylcarboxylate
    • methyl quinaldate
    • methyl quinaldinic carboxylate
    • Quinaldic acid,methyl ester
    • quinoline-2-carboxylic acid methyl ester
    • Quinaldic acid methyl ester
    • 2-Quinolinecarboxylic acid, methyl ester
    • CILJSZLWPHTUIP-UHFFFAOYSA-N
    • Quinaldic acid, methyl ester
    • TimTec1_001306
    • MLS001048891
    • Methyl 2-quinolinecarboxylate #
    • HMS2267N16
    • HMS1537L08
    • 2-Quinolinecarboxylicacid,methylester
    • Methyl 2-quinolinecarboxylate, 9
    • FT-0734651
    • AB00698203-04
    • 19575-07-6
    • TS-02632
    • CS-W016857
    • C73740
    • Methyl 2-quinolinecarboxylate, 95%
    • Q63392325
    • A880121
    • SCHEMBL725183
    • Z19716605
    • CHEMBL1877637
    • SB67902
    • EN300-86131
    • AG-205/06748049
    • MFCD00160630
    • DTXSID20329609
    • SY041613
    • BRD-K93609947-001-01-5
    • SMR000387088
    • AKOS000280577
    • Mehyl ester of Quinoline-2-carboxylic acid
    • quinoline, 2-methoxycarbonyl-
    • ALBB-024826
    • DB-012993
    • STL303726
    • MDL: MFCD00160630
    • Inchi: 1S/C11H9NO2/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10/h2-7H,1H3
    • InChI Key: CILJSZLWPHTUIP-UHFFFAOYSA-N
    • SMILES: O(C)C(C1=CC=C2C=CC=CC2=N1)=O

Computed Properties

  • Exact Mass: 187.06300
  • Monoisotopic Mass: 187.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.9
  • Topological Polar Surface Area: 39.2

Experimental Properties

  • Color/Form: No data available
  • Melting Point: 80-85 °C
  • Boiling Point: 321.2±15.0°C at 760 mmHg
  • Flash Point: 148.0±20.4 °C
  • PSA: 39.19000
  • LogP: 2.02140

Methyl quinoline-2-carboxylate Security Information

Methyl quinoline-2-carboxylate Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Methyl quinoline-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
748579-1G
Methyl 2-quinolinecarboxylate
19575-07-6
1g
¥821.56 2023-11-24
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M841488-1g
Methyl quinoline-2-carboxylate
19575-07-6 98%
1g
264.60 2021-05-17
Fluorochem
220111-250mg
Methyl quinoline-2-carboxylate
19575-07-6 95%
250mg
£17.00 2022-03-01
Fluorochem
220111-1g
Methyl quinoline-2-carboxylate
19575-07-6 95%
1g
£38.00 2022-03-01
Fluorochem
220111-5g
Methyl quinoline-2-carboxylate
19575-07-6 95%
5g
£112.00 2022-03-01
Fluorochem
220111-10g
Methyl quinoline-2-carboxylate
19575-07-6 95%
10g
£199.00 2022-03-01
TRC
M321498-10mg
Methyl Quinoline-2-carboxylate
19575-07-6
10mg
$ 50.00 2022-06-04
TRC
M321498-50mg
Methyl Quinoline-2-carboxylate
19575-07-6
50mg
$ 65.00 2022-06-04
TRC
M321498-100mg
Methyl Quinoline-2-carboxylate
19575-07-6
100mg
$ 80.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M65360-1g
Methyl quinoline-2-carboxylate
19575-07-6
1g
¥196.0 2021-09-08

Methyl quinoline-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:19575-07-6)Methyl quinoline-2-carboxylate
Order Number:A880121
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:03
Price ($):182.0/726.0
Email:sales@amadischem.com

Additional information on Methyl quinoline-2-carboxylate

Methyl quinoline-2-carboxylate (CAS No. 19575-07-6): Properties, Applications, and Market Insights

Methyl quinoline-2-carboxylate (CAS No. 19575-07-6) is a versatile organic compound with significant applications in pharmaceuticals, agrochemicals, and material science. This ester derivative of quinoline-2-carboxylic acid is widely recognized for its unique chemical properties and broad utility in synthetic chemistry. With the increasing demand for specialized intermediates in drug discovery and fine chemical synthesis, methyl quinoline-2-carboxylate has gained considerable attention from researchers and industrial chemists alike.

The molecular structure of methyl quinoline-2-carboxylate combines the aromatic quinoline ring system with a carboxylate ester functional group, making it an excellent building block for various synthetic transformations. Recent studies highlight its role as a precursor for pharmaceutical intermediates, particularly in the development of antimicrobial and anti-inflammatory agents. The compound's stability under various reaction conditions makes it particularly valuable for multi-step synthetic routes.

In the pharmaceutical industry, methyl quinoline-2-carboxylate serves as a key intermediate for several drug candidates. Researchers are particularly interested in its potential for creating novel heterocyclic compounds with biological activity. The compound's ability to undergo selective functionalization at different positions of the quinoline ring makes it a favorite among medicinal chemists working on structure-activity relationship studies.

The agrochemical sector has also found applications for methyl quinoline-2-carboxylate derivatives in developing new crop protection agents. Its structural features allow for the creation of compounds with specific modes of action against plant pathogens. Recent patents demonstrate its use in formulating environmentally friendly pesticides with reduced ecological impact, addressing current concerns about sustainable agriculture practices.

Material scientists have explored the use of methyl quinoline-2-carboxylate in creating advanced organic materials. The compound's conjugated system and ability to coordinate with metals make it suitable for developing organic semiconductors and luminescent materials. These applications align with growing interest in organic electronics and energy-efficient lighting solutions.

From a synthetic chemistry perspective, methyl quinoline-2-carboxylate offers several advantages. Its ester group can be easily hydrolyzed to the corresponding acid or transformed into other functional groups through standard organic reactions. The quinoline nucleus provides opportunities for electrophilic and nucleophilic substitutions, enabling diverse structural modifications. These characteristics make it a valuable scaffold for combinatorial chemistry approaches.

The global market for methyl quinoline-2-carboxylate has shown steady growth, driven by increasing demand from the pharmaceutical and specialty chemicals sectors. Manufacturers are focusing on developing efficient synthetic routes to improve yield and purity while reducing production costs. Recent advancements in catalytic methods have significantly enhanced the commercial viability of this compound.

Quality control of methyl quinoline-2-carboxylate typically involves HPLC analysis to ensure high purity levels suitable for pharmaceutical applications. Standard specifications include minimum purity levels (often >98%) and strict limits on residual solvents and heavy metals. These quality parameters are particularly important for customers in regulated industries.

Storage and handling of methyl quinoline-2-carboxylate require standard laboratory precautions for organic compounds. The material is typically stable at room temperature when protected from moisture and light. Proper container selection and storage conditions help maintain product quality over extended periods.

Recent scientific literature highlights novel applications of methyl quinoline-2-carboxylate derivatives in medicinal chemistry. Several research groups have reported promising results in developing these compounds as potential kinase inhibitors and antimicrobial agents. These developments align with current trends in targeted drug discovery and antibiotic research.

Environmental considerations for methyl quinoline-2-carboxylate production include waste minimization and solvent recovery processes. Manufacturers are increasingly adopting green chemistry principles to reduce the environmental footprint of synthetic operations. These practices respond to growing industry and regulatory focus on sustainable chemical production.

Analytical characterization of methyl quinoline-2-carboxylate typically involves spectroscopic methods including 1H NMR, 13C NMR, and mass spectrometry. These techniques provide comprehensive structural verification and purity assessment, essential for research and industrial applications where compound identity must be rigorously confirmed.

The future outlook for methyl quinoline-2-carboxylate appears promising, with potential expansions into new application areas. Ongoing research in medicinal chemistry and materials science may uncover additional uses for this versatile compound. Market analysts predict continued growth in demand, particularly from emerging economies with developing pharmaceutical and chemical industries.

For researchers working with methyl quinoline-2-carboxylate, recent publications provide valuable insights into novel synthetic methodologies and applications. The compound's versatility ensures its continued relevance across multiple scientific disciplines, from drug discovery to advanced material development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:19575-07-6)Methyl quinoline-2-carboxylate
A880121
Purity:99%/99%
Quantity:25g/100g
Price ($):182.0/726.0
Email